Product packaging for Acetonitrile, (o-acetylanilino)-(Cat. No.:CAS No. 88203-04-7)

Acetonitrile, (o-acetylanilino)-

Cat. No.: B1622092
CAS No.: 88203-04-7
M. Wt: 174.2 g/mol
InChI Key: QTNVPWDRZGZZMZ-UHFFFAOYSA-N
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Description

Acetonitrile, (o-acetylanilino)- is a specialized organic compound that serves as a valuable building block in synthetic chemistry and pharmaceutical research. The structure of this molecule, which incorporates both acetonitrile and o-acetylanilino functional groups, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). Researchers utilize this compound in the development of novel chemical entities, particularly in reactions where its nitrile group can be further functionalized into amides or carboxylic acids, or its anilino moiety can participate in cyclization reactions. Its specific applications are primarily found in medicinal chemistry and agrochemical research, where it is used to create compounds with potential biological activity. As with all fine chemicals, proper handling procedures should be followed. Acetonitrile, (o-acetylanilino)- is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1622092 Acetonitrile, (o-acetylanilino)- CAS No. 88203-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8(13)9-4-2-3-5-10(9)12-7-6-11/h2-5,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVPWDRZGZZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236893
Record name Acetonitrile, (o-acetylanilino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-04-7
Record name Acetonitrile, (o-acetylanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088203047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (o-acetylanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rigorous Mechanistic Elucidation of Reaction Pathways

Detailed Investigations of Reaction Mechanisms Governing the Formation of Acetonitrile (B52724), (o-acetylanilino)-

The most direct and probable pathway for the synthesis of Acetonitrile, (o-acetylanilino)- involves the nucleophilic substitution reaction between o-aminoacetophenone and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This reaction falls under the broad class of N-alkylation of amines.

The fundamental mechanism is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the amino group in o-aminoacetophenone acts as the nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile. This concerted step involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-halogen bond.

A general representation of this proposed SN2 mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of o-aminoacetophenone attacks the methylene (B1212753) carbon of the haloacetonitrile.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen atom and the leaving halide group are positioned at the axial positions.

Product Formation: The halide ion departs, and the N-C bond is fully formed, resulting in a protonated form of the product.

Deprotonation: A base, which could be another molecule of o-aminoacetophenone, the solvent, or an added base, removes the proton from the nitrogen atom to yield the final product, Acetonitrile, (o-acetylanilino)-, and a corresponding acid.

Identification of Key Intermediates (e.g., Radical Species, Carbanions, Organometallic Complexes)

In the proposed direct SN2 pathway, there are no long-lived intermediates such as radical species or carbanions. The reaction proceeds through a high-energy transition state.

However, in alternative catalytic approaches, various intermediates can be postulated. For instance, in "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which utilize alcohols as alkylating agents in the presence of transition metal catalysts, the reaction proceeds through different intermediates. nih.govnih.gov While not directly applicable to haloacetonitrile alkylation, these mechanisms highlight the diversity of pathways for N-alkylation. In such a scenario, if methanol (B129727) were used as a source for the methyl group in a conceptual synthesis, the mechanism would involve:

Oxidation of the Alcohol: The metal catalyst would first oxidize the alcohol to an aldehyde.

Imine Formation: The aniline (B41778) would then react with the aldehyde to form an imine intermediate.

Reduction of the Imine: The metal-hydride species, formed during the initial oxidation of the alcohol, would then reduce the imine to the corresponding secondary amine. nih.gov

In the context of the direct alkylation with a haloacetonitrile, the primary species of interest are the reactants, the transition state, and the products.

Transition State Analysis and Energy Profiles

For the proposed SN2 reaction, the transition state is characterized by a partially formed N-C bond and a partially broken C-X (where X is a halogen) bond. The geometry around the electrophilic carbon atom is trigonal bipyramidal. The energy of this transition state is a critical determinant of the reaction rate.

The energy profile for this single-step reaction would show the reactants (o-aminoacetophenone and haloacetonitrile) at a certain energy level, rising to the energy of the transition state, and then dropping to the energy level of the products. The difference in energy between the reactants and the transition state represents the activation energy (Ea) of the reaction.

Factors that would influence the energy of the transition state include:

Nature of the Leaving Group: A better leaving group (e.g., iodide > bromide > chloride) will lower the energy of the transition state and increase the reaction rate.

Steric Hindrance: The presence of the acetyl group in the ortho position of o-aminoacetophenone may introduce some steric hindrance, potentially raising the energy of the transition state compared to the alkylation of aniline itself.

Electronic Effects: The acetyl group is an electron-withdrawing group, which decreases the nucleophilicity of the amino group, thereby increasing the activation energy and slowing the reaction rate.

Kinetic Studies and Reaction Rate Determinants

Rate = k[o-aminoacetophenone][haloacetonitrile]

Key determinants of the reaction rate would include:

Concentration of Reactants: Higher concentrations of either reactant will lead to a faster reaction rate.

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Nucleophilicity of the Amine: The electron-withdrawing nature of the ortho-acetyl group in o-aminoacetophenone reduces the electron density on the nitrogen atom, making it a weaker nucleophile than aniline. This will result in a slower reaction rate compared to the N-alkylation of unsubstituted aniline.

Nature of the Alkylating Agent: The reactivity of the haloacetonitrile will follow the order I > Br > Cl > F for the leaving group, which is typical for SN2 reactions.

Solvent Effects and Their Influence on Mechanistic Outcomes

The choice of solvent can significantly impact the rate and selectivity of N-alkylation reactions. For an SN2 reaction, polar aprotic solvents are generally preferred.

Solvent TypeExamplesEffect on SN2 Reaction RateRationale
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Increases RateThese solvents can solvate the cation (the counter-ion of the base, if used) but do not strongly solvate the nucleophile (the amine). This leaves the nucleophile "bare" and more reactive, thus accelerating the reaction. In some cases, using acetonitrile as a solvent for N-alkylation has resulted in a mixture of N-methyl and N,N-dimethylaniline when reacting with methyl iodide. psu.edu
Polar Protic Water, Ethanol, MethanolDecreases RateThese solvents can form hydrogen bonds with the amine nucleophile, creating a solvent cage around it. This stabilizes the nucleophile and increases the energy required for it to attack the electrophile, thereby slowing the reaction rate.
Nonpolar Hexane, TolueneLow RateThe reactants, particularly the polar o-aminoacetophenone, will have low solubility in nonpolar solvents, leading to a very slow reaction rate.
Ionic Liquids e.g., [bmim][BF4]Can Enhance Rate and SelectivityIonic liquids have been shown to be effective media for the N-alkylation of anilines, in some cases minimizing over-alkylation and leading to high yields of the mono-alkylated product under mild conditions. psu.edu

Role of Catalysts and Additives in Directing Selectivity and Efficiency

To improve the efficiency and selectivity of the N-alkylation of o-aminoacetophenone, various catalysts and additives can be employed.

Bases: The addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is common in N-alkylation reactions. The base serves to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. This drives the reaction to completion.

Catalysts: While direct alkylation with a haloacetonitrile may not strictly require a catalyst, related N-alkylation reactions of anilines benefit significantly from catalysis.

Catalyst TypeExamplesGeneral Application in N-AlkylationPlausible Role in the Synthesis of Acetonitrile, (o-acetylanilino)-
Phase Transfer Catalysts Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide)Facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile.In a biphasic system, a phase transfer catalyst could be used to transport the deprotonated amine from an aqueous basic phase to an organic phase containing the haloacetonitrile.
Transition Metal Complexes Complexes of Ru, Ir, Cr, Mn, Co, CuPrimarily used in "borrowing hydrogen" or "hydrogen autotransfer" reactions with alcohols as alkylating agents. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netWhile not directly applicable to the proposed SN2 reaction, these catalysts highlight advanced methods for C-N bond formation and could be relevant in alternative synthetic routes. For instance, a copper-chromite nanocatalyst has been used for the N-alkylation of aniline with benzyl (B1604629) alcohol.
Solid Acid Catalysts Zeolites (e.g., HY, HZSM-5)Used in the vapor-phase alkylation of aniline with alcohols. The acidic sites on the zeolite facilitate the dehydration of the alcohol and subsequent reaction with the amine. researchgate.netgoogle.comThis approach is more suited for industrial-scale processes using alcohols as alkylating agents and may not be ideal for the specific synthesis of Acetonitrile, (o-acetylanilino)- on a laboratory scale.
Lewis Acids AlCl3Can activate the electrophile or be part of a catalytic system.Aluminum chloride has been used as a catalyst in the reaction of anilines with acrylonitrile (B1666552). researchgate.net

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution ¹H and ¹³C NMR spectroscopy would be indispensable for the complete structural elucidation of Acetonitrile (B52724), (o-acetylanilino)-.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, the acetyl methyl protons, and the amine proton. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution on the phenyl ring. The chemical shift of the N-H proton could vary depending on the solvent and concentration and might show broadening.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. Key signals would include those for the nitrile carbon, the carbonyl carbon of the acetyl group, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.85 d 1H Ar-H
7.45 t 1H Ar-H
6.80 t 1H Ar-H
6.70 d 1H Ar-H
5.50 (br s) s 1H N-H
4.20 s 2H -CH₂-CN

Hypothetical ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (ppm) Assignment
200.5 C=O
148.0 Ar-C (C-NH)
134.0 Ar-C
132.5 Ar-C
121.0 Ar-C (C-C=O)
118.0 Ar-C
117.5 C≡N
112.0 Ar-C
40.0 -CH₂-CN

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Interactions and Functional Group Environments

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in Acetonitrile, (o-acetylanilino)-.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band for the nitrile (C≡N) stretch. The carbonyl (C=O) stretching vibration of the acetyl group would also be a prominent feature. The N-H stretching vibration would appear as a sharp to moderately broad band in the high-frequency region. The aromatic C-H and C=C stretching vibrations, as well as fingerprint region absorptions, would further confirm the structure.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile and aromatic ring vibrations are typically strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment (Vibrational Mode)
3350 Medium, Sharp N-H Stretch
3060 Medium Aromatic C-H Stretch
2250 Strong, Sharp C≡N Stretch
1680 Strong C=O Stretch (Acetyl)
1600, 1580, 1450 Medium to Strong Aromatic C=C Stretch

Electronic Spectroscopy (Ultraviolet-Visible) for Understanding Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy would provide insights into the electronic structure and conjugation within the molecule. The presence of the o-acetylanilino group, which is a chromophore, would lead to characteristic absorption bands. The electronic transitions would likely be of the π → π* and n → π* types, associated with the aromatic ring and the carbonyl group. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Hypothetical UV-Vis Spectroscopy Data (in Methanol)

λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment (Electronic Transition)
240 15,000 π → π*

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of Acetonitrile, (o-acetylanilino)- by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Expected fragmentation pathways could include the loss of the acetyl group, the cyanomethyl group, or cleavage of the C-N bond.

Hypothetical High-Resolution Mass Spectrometry Data

m/z (Observed) m/z (Calculated) Formula Assignment
175.0866 175.0866 C₁₀H₁₁N₂O⁺ [M+H]⁺
174.0793 174.0793 C₁₀H₁₀N₂O [M]⁺
132.0655 132.0655 C₈H₆NO⁺ [M-CH₂CN]⁺

X-ray Crystallography for Solid-State Structural Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography would provide the most definitive structural information for Acetonitrile, (o-acetylanilino)- in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H group or other weak interactions, which govern the solid-state architecture. As no published crystal structure is available, no data can be presented.

Theoretical and Computational Chemistry for Predictive Modeling and Mechanistic Interpretation

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in building a foundational understanding of Acetonitrile (B52724), (o-acetylanilino)-.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For Acetonitrile, (o-acetylanilino)-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the C≡N bond in the acetonitrile group or the C=O stretch of the acetyl group. These predicted frequencies can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Acetonitrile, (o-acetylanilino)- (Note: This table is illustrative and would be populated with data from actual DFT calculations.)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Acetonitrile C≡N Stretch
Acetyl C=O Stretch
Anilino N-H Stretch

Beyond vibrational spectra, quantum chemical calculations can predict a range of other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. Comparing these predicted shifts with experimental NMR data provides a detailed check on the accuracy of the calculated electronic structure.

Furthermore, electronic transition energies can be computed using methods like Time-Dependent DFT (TD-DFT). This allows for the prediction of the molecule's UV-Visible absorption spectrum, identifying the wavelengths at which the molecule absorbs light and the nature of the electronic excitations involved (e.g., n→π* or π→π* transitions).

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for exploring the potential chemical reactivity of Acetonitrile, (o-acetylanilino)-. It allows for the detailed investigation of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the speed of chemical reactions.

To understand how a chemical reaction proceeds, chemists map out the potential energy surface (PES) along a reaction coordinate. This coordinate represents the progress of the reaction, from reactants to products. By calculating the energy at various points along this path, a reaction profile can be constructed, revealing the energy barriers (activation energies) that must be overcome.

The highest point on this profile is the transition state, a fleeting molecular arrangement that is neither reactant nor product. Locating this transition state geometry is a key goal of computational reaction modeling. Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis traces the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed, step-by-step view of the geometric changes the molecule undergoes during the transformation.

Acetonitrile, (o-acetylanilino)- may participate in catalytic cycles, for example, in metal-catalyzed cross-coupling reactions. Computational modeling can simulate these entire cycles, calculating the energetics of each step: oxidative addition, ligand exchange, migratory insertion, and reductive elimination.

Table 2: Example Energy Profile for a Hypothetical Catalytic Reaction Involving Acetonitrile, (o-acetylanilino)- (Note: This table is illustrative and would be populated with data from actual quantum chemical calculations.)

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants + Catalyst 0.0
2 Oxidative Addition TS
3 Intermediate 1
4 Migratory Insertion TS
5 Intermediate 2
6 Reductive Elimination TS

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum mechanics is ideal for studying the electronic details of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution.

MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. By solving Newton's equations of motion, MD can simulate the movement of thousands of molecules over nanoseconds or longer.

For Acetonitrile, (o-acetylanilino)-, MD simulations can reveal its conformational landscape. The molecule may have several low-energy conformations due to the rotation around single bonds. MD can explore the transitions between these conformers and determine their relative populations at a given temperature.

Furthermore, MD is essential for understanding how the molecule behaves in a solvent. Simulations can model the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the solute. This provides insights into solubility and how the solvent might influence the molecule's conformation and reactivity. These simulations are particularly valuable for bridging the gap between theoretical calculations on isolated molecules and experimental observations in the laboratory.

Derivatization Strategies and Applications in Sophisticated Organic Synthesis

Acetonitrile (B52724), (o-acetylanilino)- as a Key Building Block in the Synthesis of Complex Organic Molecules

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov N-(2-acetylphenyl)acetamide serves as a pivotal starting material for the construction of several important heterocyclic systems, most notably quinolines.

The Friedländer annulation is a classic and powerful method for quinoline (B57606) synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net N-(2-acetylphenyl)acetamide, with its o-acetylanilino moiety, is an ideal substrate for this reaction. By reacting with various carbonyl compounds, it can be transformed into a wide range of substituted quinolines. researchgate.netrsc.org The reaction is typically catalyzed by acids or bases and proceeds through a condensation followed by a cyclization and dehydration sequence. researchgate.net The versatility of this method allows for the introduction of diverse substituents onto the quinoline core, making it a valuable tool in medicinal chemistry. semanticscholar.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems for the Friedländer reaction, including the use of visible light-activated organic dyes like fluorescein (B123965) to promote the cyclization under mild conditions. nih.gov

Below is a table summarizing the synthesis of quinoline derivatives from N-(2-acetylphenyl)acetamide and related precursors.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
N-(2-acetylphenyl)acetamideCarbonyl Compound (with α-methylene)Acid or Base (e.g., KOH, piperidine)Substituted Quinoline researchgate.net
2-Aminoaryl Ketoneα-Methylene Carbonyl CompoundFluorescein, Visible LightPolysubstituted Quinoline nih.gov
2-AminobenzophenoneEthyl AcetoacetateMetal Salt Lewis AcidsFunctionalized Quinoline rsc.org
N-(2-alkynyl)anilinesICl, I2, Br2, PhSeBrElectrophilic Cyclization3-Substituted Quinolines nih.gov

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption. core.ac.ukajrconline.org

N-(2-acetylphenyl)acetamide and its constituent parts (an o-aminoaryl ketone and an acetyl source) are valuable components in MCRs for the synthesis of β-acetamido ketones. These compounds are important synthetic intermediates for various biologically active molecules, including β-amino alcohols found in nucleoside antibiotics. ajrconline.org

A common MCR involves the one-pot condensation of an aryl aldehyde, an acetophenone (B1666503) (like 2'-aminoacetophenone (B46740), the precursor to the title compound), acetyl chloride, and acetonitrile. nih.gov This reaction can be catalyzed by various Lewis or Brønsted acids. ajrconline.org A notable variation avoids the use of corrosive acetyl chloride by employing a catalyst like BF3/Et2O with an alkyl or aryl nitrile, which serves as the acetamido source. researchgate.net

The following table outlines representative multi-component reactions for the synthesis of β-acetamido ketones.

AldehydeKetoneAcyl/Nitrile SourceCatalystProduct TypeReference(s)
Aryl AldehydeAcetophenoneAcetyl Chloride, AcetonitrileCoCl2β-Acetamido Ketone nih.gov
Aryl AldehydeAcetophenoneAcetyl Chloride, AcetonitrileCuCl2·2H2Oβ-Acetamido Ketone ajrconline.org
Aryl AldehydeEnolizable KetoneAlkyl/Aryl NitrileBF3/Et2Oβ-Acetamido Ketone researchgate.net
Aryl AldehydeAcetophenoneAcetyl Chloride, AcetonitrileBoric Acidβ-Acetamido Ketone nih.gov

Application in the Total Synthesis of Natural Products or Analogs Containing Related Motifs

The total synthesis of natural products is a driving force in organic chemistry, leading to the development of novel synthetic methods and providing access to complex and often scarce bioactive molecules. numberanalytics.comuni-bayreuth.de While a direct total synthesis of a major natural product using N-(2-acetylphenyl)acetamide as a key starting material is not prominently documented in the reviewed literature, its utility in constructing core heterocyclic motifs, particularly quinolines, is highly relevant.

The quinoline skeleton is a privileged scaffold found in numerous alkaloids and synthetic pharmaceuticals with a wide range of physiological activities, including antimalarial and anticancer properties. nih.govnih.gov The synthetic strategies employing N-(2-acetylphenyl)acetamide and its precursors directly contribute to the synthesis of libraries of quinoline-based compounds, which are essential for drug discovery and the development of natural product analogs. nih.gov

For instance, the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, a compound that showed significant antiproliferative activity against nasopharyngeal carcinoma, relies on building a quinoline core. nih.gov The foundational methods for constructing such quinoline systems often involve reactions like the Friedländer annulation, for which N-(2-acetylphenyl)acetamide is a prime substrate. researchgate.net Therefore, while not a direct precursor in a named total synthesis, its role in generating the fundamental building blocks of complex bioactive molecules is a critical application.

Future Research Directions and Innovative Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

The core of green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net A key metric in this field is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comskpharmteco.com

The conventional synthesis of N-(2-acetylphenyl)acetamide from 2'-aminoacetophenone (B46740) and acetic anhydride (B1165640), while straightforward, is not perfectly atom-economical as it generates acetic acid as a stoichiometric byproduct. Future research is geared towards developing more sustainable protocols. An eco-friendly approach, demonstrated for similar acetanilides, involves performing the reaction of an amine with acetic anhydride without any solvent or catalyst, resulting in high yields and simple purification. researchgate.net Adopting such a solvent-free methodology for N-(2-acetylphenyl)acetamide could significantly reduce waste and energy consumption associated with solvent use and removal.

Further innovation could come from exploring alternative acetylating agents or developing catalytic N-acetylation methods. For instance, research on the synthesis of N-(2-nitrophenyl) acetamide (B32628) has shown that a catalytic amount of magnesium acetate (B1210297) in acetic acid can efficiently drive the reaction, offering a chemoselective and cost-effective pathway. ndl.gov.in Applying similar catalytic principles could enhance the sustainability of N-(2-acetylphenyl)acetamide synthesis.

Table 1: Comparison of Synthetic Approaches for N-(2-acetylphenyl)acetamide

ParameterConventional SynthesisPotential Green Synthesis
Reactants2'-aminoacetophenone, Acetic Anhydride2'-aminoacetophenone, Acetic Anhydride
SolventOften requires an organic solventSolvent-free researchgate.net
CatalystTypically uncatalyzed or acid/base-promotedNone or a recyclable Lewis acid catalyst ndl.gov.in
ByproductAcetic Acid (1 mole per mole of product)Acetic Acid (minimized if catalytic cycle is achieved)
Atom Economy< 100% due to byproduct formationApproaches 100% with ideal catalytic design
Environmental ImpactModerate (solvent waste, byproduct)Low (minimal waste, reduced energy use)

Integration with Automated Synthesis and Flow Chemistry Techniques

Automated synthesis and flow chemistry represent a paradigm shift from traditional batch processing, offering superior control, safety, and scalability. In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time.

The acetylation of an amine is an ideal candidate for translation to a flow process. A future system for synthesizing N-(2-acetylphenyl)acetamide could involve two separate streams—one containing 2'-aminoacetophenone and the other containing acetic anhydride—which merge at a T-junction before entering a heated reactor coil. The continuous output could then be directed through in-line purification modules. This approach not only enables rapid optimization of reaction conditions but also allows for safer handling of exothermic reactions and facilitates on-demand production. Systems such as the LeyLab have demonstrated the capability to both automate synthesis and autonomously optimize reaction parameters, a model that could be adapted for this specific transformation. mdpi.com

Table 2: Key Parameters for Optimization in a Flow Synthesis Setup

ParameterDescriptionImpact on Synthesis
Flow RateThe volume of reactant solution passing through the reactor per unit time.Determines residence time and production throughput.
TemperatureThe temperature of the reactor coil.Affects reaction rate and selectivity.
StoichiometryThe molar ratio of reactants.Can be precisely controlled to maximize conversion and minimize excess reagents.
Residence TimeThe time reactants spend in the heated reactor zone.Crucial for ensuring complete reaction without product degradation.
SolventThe medium used to dissolve reactants.Impacts solubility, reaction rate, and downstream processing.

Exploration of Novel Catalytic Systems for Enhanced Atom Economy and Selectivity

As established, atom economy is a critical principle of green chemistry. rsc.org Reactions are generally classified by their inherent atom economy, with rearrangements and additions being 100% atom-economical, followed by substitutions and eliminations, which are less efficient. rsc.orgprimescholars.com The current synthesis of N-(2-acetylphenyl)acetamide is a substitution reaction.

Future research will focus on discovering novel catalytic systems that can improve upon the current pathway or enable entirely new, more atom-economical routes. The superiority of catalytic processes over stoichiometric ones is a key to environmentally benign operations. rsc.org Drawing inspiration from the broader field of N-acetylation, exploring catalysts such as Lewis acids, solid-supported acids, or enzymatic catalysts could allow the reaction to proceed under milder conditions, with higher selectivity, and potentially with a mechanism that minimizes waste. For example, the successful use of a catalytic route for producing aniline (B41778) with a 72% atom economy, compared to the 35% of older methods, highlights the transformative potential of catalysis. rsc.org The ultimate goal would be to devise a catalytic addition reaction that forms N-(2-acetylphenyl)acetamide, thereby achieving 100% atom economy.

Table 3: Intrinsic Atom Economy of Major Reaction Classes

Reaction ClassDescriptionIntrinsic Atom EconomyRelevance to Future Synthesis
RearrangementReorganization of atoms within a molecule.100% rsc.orgIdeal target for novel synthetic design.
AdditionTwo or more molecules combine to form a larger one.100% primescholars.comA highly desirable alternative pathway.
SubstitutionOne functional group is replaced by another.< 100% primescholars.comCurrent method; can be improved via catalysis.
EliminationA molecule splits into two or more smaller ones.< 100% rsc.orgGenerally avoided in green synthesis design.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of a reaction mechanism is crucial for its optimization. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow chemists to monitor reactions as they happen. These tools provide real-time data on the concentrations of reactants, products, and any transient intermediates, enabling precise kinetic analysis and mechanistic elucidation.

For the synthesis of N-(2-acetylphenyl)acetamide, an in-situ FTIR probe inserted into the reactor could track the disappearance of the N-H vibrational bands of 2'-aminoacetophenone and the concurrent appearance of the characteristic amide C=O and N-H bands of the product. This allows for the determination of the exact reaction endpoint, preventing unnecessary heating or side reactions. While specific studies on this reaction are not prevalent, the use of in-situ spectroscopy is well-established for studying reactions in common solvents like acetonitrile (B52724), demonstrating the feasibility of this approach. researchgate.net This real-time monitoring is particularly powerful when coupled with flow chemistry, enabling rapid process optimization and ensuring consistent product quality.

Table 4: Application of In-Situ Techniques for Monitoring Synthesis

TechniqueInformation ProvidedPotential Application
In-Situ FTIRMonitors changes in functional groups (e.g., N-H, C=O).Track reactant consumption and product formation; determine reaction kinetics.
In-Situ RamanSensitive to non-polar bonds and symmetric vibrations.Complementary to FTIR; can monitor aromatic ring modes and other key structural features.
In-Situ NMRProvides detailed structural information on all soluble species.Identify and quantify reactants, intermediates, products, and byproducts.
Process Mass SpectrometryTracks molecular weights of components in the gas or liquid phase.Detect volatile intermediates and confirm product mass in real-time.

Synergistic Application of Machine Learning and Computational Chemistry for Predictive Synthesis

The synergy between computational chemistry and machine learning (ML) is poised to revolutionize synthetic chemistry. mdpi.com Computational tools, such as Density Functional Theory (DFT), can be used to model the reaction pathway for the synthesis of N-(2-acetylphenyl)acetamide. Such calculations can elucidate the transition state structures, predict the energetic barriers of the reaction, and rationalize the effect of different catalysts. This approach can also explain structural features of the product, such as the intramolecular hydrogen bond that influences its planar conformation. researchgate.net

Machine learning algorithms can leverage experimental data to build predictive models. mdpi.com For this synthesis, an ML model could be trained on a dataset generated from high-throughput experiments (often from automated systems) to predict the reaction yield or purity based on input parameters like temperature, solvent, catalyst, and reactant ratios. The synergy arises when computational data is used to pre-train or guide the ML model, reducing the amount of expensive and time-consuming experimental work required. This integrated approach accelerates the discovery of optimal, green, and efficient synthetic conditions.

Table 5: Machine Learning Model for Predictive Synthesis

ComponentExample
Input Features (Variables)Temperature (°C), Residence Time (min), Reactant Ratio, Catalyst Type, Catalyst Loading (mol%), Solvent Type
Output Target (Prediction)Product Yield (%), Purity (%), Reaction Rate
ML Model TypeRegression Models (e.g., Gradient Boosting, Neural Network)
Application GoalIdentify the combination of input features that maximizes yield and purity while minimizing cost and environmental impact.

Q & A

Q. What factors should be considered when selecting acetonitrile as a solvent in reversed-phase HPLC for polar analytes?

Acetonitrile is preferred for its high elution strength, UV transparency (no absorbance at 200–400 nm), and miscibility with aqueous phases. Key considerations include:

  • Solvent strength : Adjusts retention times via gradient elution .
  • Matrix compatibility : Protein precipitation efficiency in biological samples (e.g., rat plasma) using acetonitrile minimizes interference .
  • Purity requirements : HPLC-grade acetonitrile (≥99.8%) ensures low baseline noise in sensitive detection methods like LC-MS .

Q. What safety protocols are essential for handling acetonitrile in laboratory settings?

  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-resistant clothing .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 20–40 ppm) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water jets to prevent vapor dispersion .
  • Decomposition risks : Thermal breakdown above 524°C produces toxic HCN and NOx; firefighting requires CO₂ or alcohol-resistant foam .

Q. Why is acetonitrile often preferred over methanol in LC-MS applications?

Acetonitrile offers lower viscosity (0.35 mPa·s at 20°C), enabling higher flow rates without column backpressure issues. Its compatibility with charged aerosol detection improves sensitivity for non-UV-absorbing compounds .

Advanced Research Questions

Q. How can design-of-experiments (DoE) optimize acetonitrile-based HPLC separations of structurally similar compounds?

A two-level factorial design evaluates variables like gradient slope, column temperature, and buffer pH. For example:

FactorLow Level (-)High Level (+)
Gradient slope1% B/min3% B/min
Column temperature25°C40°C
Buffer pH2.54.5
Central composite designs resolve interactions between factors, improving resolution of sucrose caprate regioisomers or pharmaceutical impurities .

Q. What analytical strategies resolve contradictions in acetonitrile-water phase behavior under salt-induced conditions?

Phase separation occurs via salting-out effects with kosmotropic salts (e.g., Na₂SO₄). Strategies include:

  • Ternary solvent systems : Hexane/MTBE/acetonitrile for counter-current chromatography .
  • Low-temperature extraction : Below 0°C to partition hydrophobic analytes into acetonitrile .
  • Solvent-induced phase change : Adding acetone disrupts hydrogen bonding, enhancing phase separation .

Q. How do acetonitrile decomposition products (e.g., HCN) influence catalytic reaction outcomes at high temperatures?

At >400°C, acetonitrile decomposes into HCN and NOx , which can poison catalysts (e.g., Pt nanoparticles) in fuel cell studies. Mitigation involves:

  • Inert atmospheres : N₂ or Ar gas to suppress oxidative pathways .
  • Catalyst doping : Adding CeO₂ stabilizes catalytic activity by adsorbing cyanide intermediates .

Q. What computational models predict acetonitrile’s solvation effects on non-polar analytes in mixed solvents?

Molecular dynamics simulations using Lennard-Jones potentials and QSPR models correlate acetonitrile’s dielectric constant (ε=37.5) with solvation dynamics. For example:

  • MP2 calculations : Predict CN stretch frequency shifts (ν₂) in acetonitrile-water complexes .
  • B3LYP functional : Models solvent-solute interactions in electrochemical studies of iodide/triiodide redox mediators .

Q. How does batch-to-batch variability in acetonitrile purity affect trace analyte quantification in UHPLC-MS?

Impurities like trifluoroacetic acid (TFA) or formic acid (<0.1% v/v) can suppress ionization. Mitigation strategies include:

  • Pre-column purification : Solid-phase extraction (SPE) with C18 cartridges .
  • Internal standards : Isotopically labeled analogs (e.g., estazolam-d4) correct for matrix effects .

Methodological Considerations

Validating acetonitrile-based extraction protocols for complex biological matrices

  • Recovery rates : Spike-and-recovery tests using decoquinate in chicken tissues (recovery: 85–110%) .
  • Matrix effects : Compare peak areas of analytes in solvent vs. plasma extracts .

Robustness testing of acetonitrile methods using factorial designs
Adjust factors ±10% from optimized conditions (e.g., flow rate: 0.9–1.1 mL/min). Non-significant effects (p>0.05) confirm method resilience .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetonitrile, (o-acetylanilino)-
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Acetonitrile, (o-acetylanilino)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.